![molecular formula C15H12N4S B1241768 3-(2-Pyridinyl)-6-(2-pyridinylmethylthio)pyridazine](/img/structure/B1241768.png)
3-(2-Pyridinyl)-6-(2-pyridinylmethylthio)pyridazine
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Overview
Description
3-(2-pyridinyl)-6-(2-pyridinylmethylthio)pyridazine is an organonitrogen heterocyclic compound.
Scientific Research Applications
Herbicidal Activities
Pyridazine derivatives, such as 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazines, have been found to exhibit herbicidal properties. A study by Xu et al. (2008) synthesized and evaluated a series of these compounds, some of which demonstrated significant herbicidal activities, comparable to commercial herbicides against dicotyledonous plants (Xu et al., 2008).
Metal Coordination and Self-Assembly
3,6-Di(pyridin-2-yl)pyridazines, including derivatives, have shown potential in the formation of metal complexes. Hoogenboom et al. (2006) described the synthesis of these compounds and their ability to form [2x2] grid-like metal complexes with copper(I) or silver(I) ions, offering potential applications in self-assembly and coordination chemistry (Hoogenboom et al., 2006).
Water Oxidation Catalysts
Ru complexes with pyridazine-based ligands have been explored for their utility in water oxidation. A study by Zong and Thummel (2005) synthesized dinuclear complexes with pyridazine ligands, which showed promising results as catalysts for oxygen evolution in aqueous solutions, indicating their potential in catalytic water oxidation processes (Zong & Thummel, 2005).
Synthesis of Fused Azines
Pyridazine derivatives have been utilized in the synthesis of a variety of azine compounds. Ibrahim and Behbehani (2014) described the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, which further reacted to form azolo[1,5-a]pyrimidine derivatives. This study underscores the utility of pyridazine derivatives in the versatile synthesis of fused azines (Ibrahim & Behbehani, 2014).
properties
Product Name |
3-(2-Pyridinyl)-6-(2-pyridinylmethylthio)pyridazine |
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Molecular Formula |
C15H12N4S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
3-pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
InChI |
InChI=1S/C15H12N4S/c1-3-9-16-12(5-1)11-20-15-8-7-14(18-19-15)13-6-2-4-10-17-13/h1-10H,11H2 |
InChI Key |
BMHGUWQJWGVXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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